N-(2-FLUOROPHENYL)-2-{[4-METHYL-5-(5-PROPYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Overview
Description
N-(2-FLUOROPHENYL)-2-{[4-METHYL-5-(5-PROPYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a useful research compound. Its molecular formula is C18H19FN4OS2 and its molecular weight is 390.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-fluorophenyl)-2-{[4-methyl-5-(5-propyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is 390.09843175 g/mol and the complexity rating of the compound is 473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photoreactions Study
N-(2-fluorophenyl)-2-{[4-methyl-5-(5-propyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide and related compounds have been studied for their photoreactions. For example, a study explored the photoreactions of flutamide, a similar compound, in different solvents, highlighting the impact of environmental conditions on the behavior of such chemicals (Watanabe, Fukuyoshi, & Oda, 2015).
Synthesis and Anti-inflammatory Activity
The synthesis process of compounds similar to N-(2-fluorophenyl)-2-{[4-methyl-5-(5-propyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been explored, particularly for their potential anti-inflammatory properties. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were synthesized and showed significant anti-inflammatory activity (Sunder & Maleraju, 2013).
Metabolism and Toxicity Studies
Studies on metabolism and potential toxicity of related compounds are also a significant area of research. Research on flutamide, a compound with structural similarities, revealed insights into its metabolism and the formation of potentially reactive toxic metabolites (Goda et al., 2006).
Tyrosinase Inhibition and Melanogenesis
Compounds structurally related to N-(2-fluorophenyl)-2-{[4-methyl-5-(5-propyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide have been evaluated for their inhibitory activity against tyrosinase, an enzyme involved in melanin synthesis. This research could contribute to the development of new treatments for conditions related to melanogenesis (Hassan et al., 2022).
Efficient Fluorinating Agents
Research into efficient fluorinating agents is another application area. For instance, alkali metal fluorides have been studied for their effectiveness as fluorinating agents, a process relevant to the synthesis of compounds like N-(2-fluorophenyl)-2-{[4-methyl-5-(5-propyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide (Fritz-Langhals, 1994).
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[[4-methyl-5-(5-propylthiophen-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4OS2/c1-3-6-13-9-12(10-25-13)17-21-22-18(23(17)2)26-11-16(24)20-15-8-5-4-7-14(15)19/h4-5,7-10H,3,6,11H2,1-2H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDVVMYTKBQGNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C2=NN=C(N2C)SCC(=O)NC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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